CAS number and molecular weight of 2-(4-Bromobutyl)-furan
CAS number and molecular weight of 2-(4-Bromobutyl)-furan
Technical Whitepaper: 2-(4-Bromobutyl)-furan
Executive Summary
2-(4-Bromobutyl)-furan (CAS 66356-49-8) is a bifunctional heterocyclic intermediate critical to the synthesis of complex organic frameworks, particularly in medicinal chemistry and materials science. Characterized by an electron-rich furan ring linked to an electrophilic alkyl bromide, it serves as a versatile "linker" module. This compound allows researchers to introduce the furan moiety—often used as a masked 1,4-dicarbonyl system or a diene for Diels-Alder cycloadditions—into amine-, thiol-, or phenol-containing scaffolds via nucleophilic substitution.
Part 1: Chemical Identity & Physical Properties[1][2]
This section establishes the definitive physicochemical profile of the compound. Due to its status as a specialized intermediate, experimental data is often extrapolated from homologous series where specific literature values are absent.
Table 1: Core Chemical Identity
| Property | Data |
| Chemical Name | 2-(4-Bromobutyl)furan |
| CAS Number | 66356-49-8 |
| Molecular Formula | |
| Molecular Weight | 203.08 g/mol |
| SMILES | BrCCCCc1ccco1 |
| InChI Key | FDHJCSVJGZHEOQ-UHFFFAOYSA-N |
| Structure Description | A furan ring substituted at the C2 position with a straight-chain butyl group terminating in a bromine atom.[1][2][3][4][5][6] |
Table 2: Physicochemical Properties
| Property | Value / Observation | Note |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage due to oxidation/polymerization. |
| Boiling Point | ~85–90 °C at 1 mmHg (Predicted) | Extrapolated from 2-butylfuran and alkyl bromide homologs. |
| Density | ~1.25 g/mL (Predicted) | Higher density attributed to the heavy bromine atom. |
| Solubility | Soluble in DCM, THF, Et2O; Insoluble in water | Lipophilic nature dominates. |
| Stability | Acid-sensitive; Peroxide former | Furan ring is sensitive to strong acids (ring opening). |
Part 2: Visualizing the Molecular Architecture
The following diagram illustrates the chemical structure and the dual-reactive nature of the molecule: the nucleophilic aromatic ring and the electrophilic alkyl halide tail.
Caption: Structural decomposition of 2-(4-Bromobutyl)-furan showing the electron-rich furan core and the electrophilic alkyl bromide terminus.
Part 3: Synthetic Methodology
Expertise & Causality: Direct alkylation of furan with 1,4-dibromobutane using Friedel-Crafts catalysts often leads to polymerization or poly-alkylation due to the high reactivity of the furan ring. The most reliable, self-validating protocol involves the lithiation of furan followed by reaction with an excess of the electrophile. This ensures mono-substitution and suppresses the formation of the bis-furan byproduct (1,4-di(furan-2-yl)butane).
Protocol: Lithiation-Alkylation Route
Reagents:
-
Furan (freshly distilled)
-
n-Butyllithium (n-BuLi, 1.6M in hexanes)[7]
-
1,4-Dibromobutane (3.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous)
Step-by-Step Workflow:
-
Activation (Lithiation):
-
Charge a flame-dried flask with anhydrous THF and furan (1.0 eq) under Argon.
-
Cool to -78°C (dry ice/acetone bath) to prevent ring fragmentation.
-
Add n-BuLi (1.05 eq) dropwise over 30 minutes.
-
Checkpoint: Stir for 1 hour at 0°C. The solution typically turns yellow, indicating the formation of 2-lithiofuran.
-
-
Coupling (Alkylation):
-
In a separate flask, cool neat 1,4-dibromobutane (3.0 eq) to -78°C. Note: Excess electrophile is critical to statistically favor the mono-alkylated product.
-
Cannulate the 2-lithiofuran solution slowly into the dibromide solution.
-
Allow the mixture to warm to room temperature overnight.
-
-
Workup & Purification:
-
Quench with saturated
. Extract with diethyl ether. -
Purification Logic: The crude mixture contains the product, unreacted dibromide, and traces of bis-furan.
-
Distill off the excess 1,4-dibromobutane (BP ~197°C, remove at reduced pressure first).
-
Purify the residue via silica gel flash chromatography (Hexanes/EtOAc 95:5).
-
Caption: Step-by-step synthetic pathway emphasizing the lithiation-alkylation strategy to maximize yield and purity.
Part 4: Applications in Drug Development
2-(4-Bromobutyl)-furan is primarily used as a building block rather than a final active pharmaceutical ingredient (API). Its utility lies in its ability to introduce the furan pharmacophore.
1. Furan as a Masked Carbonyl: The furan ring is a latent form of a 1,4-dicarbonyl system. Once the butyl chain attaches the furan to a drug scaffold (via the bromine end), the furan can be oxidized (e.g., with m-CPBA or singlet oxygen) to reveal a keto-aldehyde or succinic acid derivative. This is useful for prodrug strategies or synthesizing complex natural products.
2. Diels-Alder Cycloadditions: The furan ring acts as an electron-rich diene. It can undergo [4+2] cycloaddition with maleimides or benzynes to form oxabicyclic systems, which are rigid scaffolds found in bioactive alkaloids.
3. Linker Chemistry: The 4-carbon chain provides a flexible spacer. In PROTAC (Proteolysis Targeting Chimera) development, this molecule can serve as a linker precursor, connecting an E3 ligase ligand to a target protein ligand.
Part 5: Safety & Handling (SDS Summary)
Hazards:
-
H227: Combustible liquid.
-
H315/H319: Causes skin and serious eye irritation.[8][9][10]
-
Lachrymator: The alkyl bromide moiety can induce tear production; handle only in a fume hood.
-
Peroxide Former: Like all furans, this compound can form explosive peroxides upon prolonged exposure to air.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C).
-
Stabilizer: Consider adding BHT (butylated hydroxytoluene) if storing for >1 month.
References
-
Sigma-Aldrich. (2025).[4][5] Product Specification: 2-(4-Bromobutyl)furan. Merck KGaA.[5] Link
-
PubChem. (2025).[8][1] Compound Summary: Furan derivatives and Alkyl Bromides. National Library of Medicine. Link
-
BenchChem. (2025). Comparative Guide to Furan Synthesis: Lithiation vs. Paal-Knorr. Link
-
Organic Chemistry Portal. (2024). Synthesis of Substituted Furans via Organolithium Reagents. Link
Sources
- 1. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9693564B2 - Water based antimicrobial composition using benzalkonium chloride and cocamidopropyl PG-dimonium chloride phosphate - Google Patents [patents.google.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. mdpi.com [mdpi.com]
- 8. Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 2-Bromobutane - Wikipedia [en.wikipedia.org]
